molecular formula C4H8O2S B14319915 1-(Methanesulfinyl)-1-methoxyethene CAS No. 111674-84-1

1-(Methanesulfinyl)-1-methoxyethene

Cat. No.: B14319915
CAS No.: 111674-84-1
M. Wt: 120.17 g/mol
InChI Key: LUPZILCUNMOMJB-UHFFFAOYSA-N
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Description

1-(Methanesulfinyl)-1-methoxyethene is an organosulfur compound characterized by a vinyl group substituted with both a methoxy (-OCH₃) and a methanesulfinyl (-S(O)CH₃) moiety. Its structure (CH₂=C(OCH₃)-S(O)CH₃) combines electron-donating and electron-withdrawing functional groups, making it a versatile intermediate in organic synthesis.

The compound’s sulfinyl group enhances polarity and reactivity, enabling participation in cycloadditions, nucleophilic substitutions, and oxidation-reduction reactions. Its applications span pharmaceuticals, agrochemicals, and materials science, particularly in constructing complex heterocycles or protecting reactive intermediates .

Properties

CAS No.

111674-84-1

Molecular Formula

C4H8O2S

Molecular Weight

120.17 g/mol

IUPAC Name

1-methoxy-1-methylsulfinylethene

InChI

InChI=1S/C4H8O2S/c1-4(6-2)7(3)5/h1H2,2-3H3

InChI Key

LUPZILCUNMOMJB-UHFFFAOYSA-N

Canonical SMILES

COC(=C)S(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Methanesulfinyl)-1-methoxyethene can be synthesized through several methods. One common approach involves the reaction of methanesulfinyl chloride with methanol under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of 1-(Methanesulfinyl)-1-methoxyethene often involves the chlorination of methanesulfonic acid followed by a reaction with methanol. This method is favored due to its efficiency and the availability of raw materials .

Chemical Reactions Analysis

Types of Reactions

1-(Methanesulfinyl)-1-methoxyethene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Methanesulfinyl)-1-methoxyethene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Methanesulfinyl)-1-methoxyethene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Sulfinyl vs. Silyl Ether Groups

  • The methanesulfinyl group in 1-(Methanesulfinyl)-1-methoxyethene is more polar and reactive than the tert-butyldimethylsilyloxy (TBS) group in its silyl analog. While sulfinyl groups participate in electrophilic reactions (e.g., Michael additions), TBS groups serve as inert protecting groups for alcohols, requiring harsh conditions (e.g., fluoride ions) for cleavage .
  • Hydrolytic Stability : TBS ethers are significantly more stable toward hydrolysis than sulfinyl compounds, which can undergo acid-catalyzed decomposition .

Aromatic vs. Aliphatic Sulfinyl Compounds

  • 4-Methoxyphenyl methyl sulfoxide (aromatic) exhibits resonance stabilization, reducing its susceptibility to oxidation compared to aliphatic sulfoxides like 1-(Methanesulfinyl)-1-methoxyethene. This makes aromatic sulfoxides preferable in drug design for enhanced metabolic stability .
  • 1-Methoxy-2-(methylsulfonyl)benzene (sulfonyl derivative) is more oxidation-resistant but less nucleophilic than sulfoxides, limiting its use in dynamic synthetic pathways .

Functional Group Synergy

  • The methoxy group in 1-(Methanesulfinyl)-1-methoxyethene acts as an electron donor, activating the vinyl group for cycloadditions, whereas the chloromethylsulfanyl group in 1-(Chloromethylsulfanyl)-2-methoxyethane facilitates nucleophilic displacements, enabling polymer crosslinking .

Research Findings

  • Synthetic Utility : 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene has been employed in the regioselective synthesis of indole derivatives via Cu-catalyzed reactions, leveraging its steric bulk to direct substitution patterns .
  • Biological Activity : Sulfinyl-containing compounds like 4-Methoxyphenyl methyl sulfoxide show promise in antiviral research due to their ability to modulate enzyme active sites via sulfur-oxygen interactions .
  • Oxidation Studies : Aliphatic sulfoxides (e.g., 1-(Methanesulfinyl)-1-methoxyethene) are prone to overoxidation to sulfones under strong oxidizing conditions, necessitating careful reaction control .

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